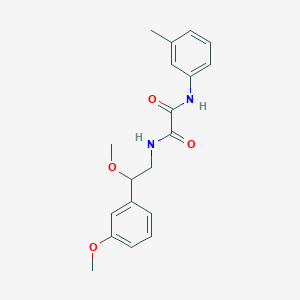

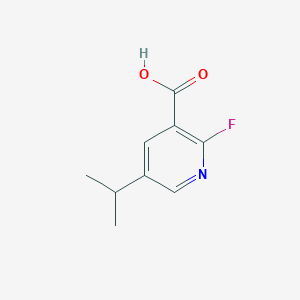

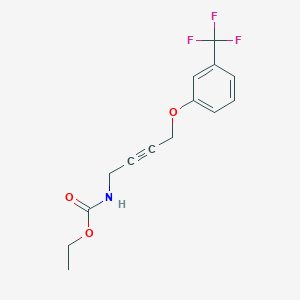

N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is an oxalamide derivative, which is a class of organic compounds containing an oxalamide group, which is a compound containing a carbonyl group (C=O) linked to two amine groups (NH2) through an oxygen atom .

Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. Oxalamides, for example, can undergo hydrolysis to form amines and carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis and Characterization

A novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides was developed, demonstrating the compound's synthesis versatility. This method is applicable to the synthesis of similar oxalamides and provides a useful formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

The molecular characteristics and structural parameters that govern the chemical behavior of a new (2-methoxyphenyl)oxalate compound were investigated. The study provided insight into the compound's molecular structure, spectroscopic analysis, and thermodynamic parameters (Şahin et al., 2015).

Polymer Chemistry Applications

- Research on cationic polymers demonstrated the synthesis of a novel cationic polymer that can switch to a zwitterionic form upon irradiation. This polymer's ability to condense and release DNA and its antibacterial activity make it relevant for applications in biotechnology and medicine (Sobolčiak et al., 2013).

Material Science and Catalysis

- A study on the highly selective one-pot continuous synthesis of 2-methoxyethanol via hydrogenation of dimethyl oxalate highlighted the control over product distribution through surface acidity manipulation of copper-based zirconia catalysts. The synergistic effect of surface acid sites and active copper sites achieved a significant yield of 2-methoxyethanol, illustrating the compound's potential in catalytic applications (Cui et al., 2014).

Mechanism of Action

Target of Action

It is suggested that the compound may interact with the mitochondrial respiratory chain , which is a common target for many fungicides .

Mode of Action

It is suggested that the introduction of t-butyl in the side chain facilitates the hydrophobic interaction between the compound and the active site . The electrostatic effect of the substituents on the benzene ring is also a key factor affecting such activities .

Biochemical Pathways

Given its potential interaction with the mitochondrial respiratory chain , it may affect energy production and other downstream processes in the cell.

Result of Action

The compound has shown excellent fungicidal activity, especially against S. sclerotiorum (Lib.) deBary, wheat white powder, and puccinia polysora . It has also demonstrated an excellent inhibitory effect on spore germination of P. oryzae Cav in vitro .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-13-6-4-8-15(10-13)21-19(23)18(22)20-12-17(25-3)14-7-5-9-16(11-14)24-2/h4-11,17H,12H2,1-3H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWXARUGBUOBPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC(=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Tert-butylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2884716.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2884721.png)

![N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2884724.png)

![3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B2884727.png)

![2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-(4-chlorobenzyl)oxime](/img/structure/B2884728.png)

![N-[3-[2-(4-methoxyphenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2884738.png)